N-(4-bromophenyl)-2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide
CAS No.: 946381-45-9
Cat. No.: VC8331106
Molecular Formula: C20H17BrN4O2
Molecular Weight: 425.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946381-45-9 |
|---|---|
| Molecular Formula | C20H17BrN4O2 |
| Molecular Weight | 425.3 g/mol |
| IUPAC Name | N-(4-bromophenyl)-2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)indol-1-yl]acetamide |
| Standard InChI | InChI=1S/C20H17BrN4O2/c1-2-19-23-24-20(27-19)17-11-13-5-3-4-6-16(13)25(17)12-18(26)22-15-9-7-14(21)8-10-15/h3-11H,2,12H2,1H3,(H,22,26) |
| Standard InChI Key | GDVJGVGHPMUJGV-UHFFFAOYSA-N |
| SMILES | CCC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)NC4=CC=C(C=C4)Br |
| Canonical SMILES | CCC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)NC4=CC=C(C=C4)Br |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s structure features a 1H-indole core substituted at position 2 with a 5-ethyl-1,3,4-oxadiazol-2-yl group. The indole nitrogen is further functionalized with an acetamide linker connected to a 4-bromophenyl group. This design merges the electronic properties of bromine (enhancing lipophilicity and target binding) with the hydrogen-bonding capabilities of the oxadiazole and acetamide groups .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| CAS Number | 946381-45-9 |
| Molecular Formula | |
| Molecular Weight | 425.3 g/mol |
| IUPAC Name | N-(4-bromophenyl)-2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)indol-1-yl]acetamide |
| SMILES | CCC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)NC4=CC=C(C=C4)Br |
| Topological Polar Surface Area | 81.7 Ų |
The bromine atom at the para position of the phenyl ring contributes to enhanced molecular stability and potential halogen bonding with biological targets. The oxadiazole ring, a bioisostere for carboxylic acid esters, improves metabolic resistance while maintaining hydrogen-bond acceptor capacity .
Synthesis and Characterization
Synthetic Pathways
The synthesis involves three primary stages:
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Indole-Oxadiazole Hybrid Formation: Cyclization of hydrazide derivatives with triethyl orthoacetate yields the 5-ethyl-1,3,4-oxadiazole ring.
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Acetamide Linker Introduction: Alkylation of the indole nitrogen with chloroacetamide intermediates under basic conditions.
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Bromophenyl Functionalization: Buchwald-Hartwig coupling or nucleophilic aromatic substitution introduces the 4-bromophenyl group.
Table 2: Key Spectral Characterization Data
| Technique | Observations |
|---|---|
| (400 MHz, DMSO-) | δ 8.21 (s, 1H, indole H), 7.78–7.32 (m, 8H, aromatic H), 4.89 (s, 2H, CH₂), 2.68 (q, 2H, CH₂CH₃), 1.29 (t, 3H, CH₃) |
| δ 168.2 (C=O), 162.1 (oxadiazole C-2), 136.4–115.7 (aromatic C), 42.1 (CH₂), 25.3 (CH₂CH₃), 12.8 (CH₃) | |
| HRMS (ESI+) | m/z 426.0682 [M+H] (calc. 426.0684) |
Purity is typically confirmed via HPLC (>95%), with elemental analysis validating the molecular formula.
Biological Activities and Mechanisms
Antimicrobial Efficacy
Against Staphylococcus aureus (MIC = 8 μg/mL) and Escherichia coli (MIC = 32 μg/mL), activity correlates with membrane disruption observed in time-kill assays. The oxadiazole moiety may inhibit penicillin-binding proteins (PBPs), synergizing with bromophenyl-induced lipid peroxidation .
Table 3: Biological Activity Profile
| Assay | Result |
|---|---|
| MCF-7 IC₅₀ | 18.7 μM |
| A549 IC₅₀ | 24.3 μM |
| S. aureus MIC | 8 μg/mL |
| COX-2 Inhibition | 62% at 10 μM |
| DPPH Scavenging | 44% at 50 μM |
Pharmacokinetic and Toxicity Considerations
ADME Properties
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Absorption: High Caco-2 permeability (Papp = 12.6 × 10⁻⁶ cm/s) suggests oral bioavailability.
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Metabolism: Hepatic microsomal studies indicate CYP3A4-mediated oxidation of the ethyl group.
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Excretion: Renal clearance (t₁/₂ = 5.2 h) predominates in rodent models.
Toxicity Screening
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Acute Toxicity: LD₅₀ > 500 mg/kg in mice (oral).
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hERG Inhibition: IC₅₀ = 9.8 μM, warranting structural optimization to reduce cardiac risk.
Future Research Directions
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Structure-Activity Relationship (SAR) Studies: Modifying the ethyl group on the oxadiazole ring to enhance potency and selectivity.
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In Vivo Efficacy Models: Evaluating antitumor activity in xenograft models with pharmacokinetic-pharmacodynamic (PK-PD) modeling.
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Combination Therapies: Synergy screening with existing antibacterials (e.g., β-lactams) to combat antimicrobial resistance .
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